1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
Overview
Description
1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.29 g/mol It is known for its unique structure, which includes a nitro group and a dibenzoazepine core
Scientific Research Applications
1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Preparation Methods
The synthesis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone typically involves the nitration of 10,11-dihydro-5H-dibenzo[B,F]azepine followed by acetylation. The reaction conditions often include the use of nitric acid and acetic anhydride as reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity and interactions with biological molecules. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the specific biological context .
Comparison with Similar Compounds
1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone can be compared with other similar compounds, such as:
10,11-Dihydro-5H-dibenzo[B,F]azepine: Lacks the nitro and acetyl groups, making it less reactive in certain chemical reactions.
3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine: Similar structure but without the acetyl group, affecting its chemical properties and reactivity.
5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepine: Lacks the nitro group, which influences its biological activity and chemical reactivity.
These comparisons highlight the unique features of this compound, particularly its nitro and acetyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-nitro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11(19)17-15-5-3-2-4-12(15)6-7-13-8-9-14(18(20)21)10-16(13)17/h2-5,8-10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEJPLZDYOQHSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101000705 | |
Record name | 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101000705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204854 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79752-03-7 | |
Record name | 1-(10,11-Dihydro-3-nitro-5H-dibenz[b,f]azepin-5-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79752-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079752037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101000705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-acetyl-10,11-dihydro-3-nitro-5H-dibenz[b,f]azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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